8-Azaspiro[4.5]decan-2-ylmethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
8-azaspiro[4.5]decan-3-ylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-10(14)15-9-11-2-3-12(8-11)4-6-13-7-5-12/h11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKRTMGCPJNIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Innovations for 8 Azaspiro 4.5 Decan 2 Ylmethyl Acetate and Its Analogues
Retrosynthetic Analysis of the 8-Azaspiro[4.5]decane-2-ylmethyl Acetate (B1210297) Core
Retrosynthetic analysis provides a logical framework for dismantling a complex target molecule into simpler, readily available starting materials. For 8-Azaspiro[4.5]decan-2-ylmethyl acetate, the analysis begins with the most straightforward chemical transformations.
The primary disconnection is the ester linkage, a common functional group transformation. This bond can be retrosynthetically cleaved to yield the core alcohol, (8-Azaspiro[4.5]decan-2-yl)methanol, and an acetylating agent such as acetic acid or its more reactive derivatives (e.g., acetic anhydride (B1165640) or acetyl chloride).
The next stage of the analysis focuses on the more complex 8-azaspiro[4.5]decane core. The spirocyclic junction, where the piperidine (B6355638) and cyclopentane (B165970) rings are joined by a single quaternary carbon, is the key structural feature. Several disconnection strategies can be envisioned for this core:
C-N Bond Disconnection: Cleavage of one of the C-N bonds of the piperidine ring transforms the spirocyclic system into a substituted cyclopentane derivative with a pendant aminoethyl chain. This precursor could then be cyclized in the forward synthesis via an intramolecular nucleophilic substitution or reductive amination.
Intramolecular Cyclization Approach: A disconnection across the C-C bond of the cyclopentane ring adjacent to the spiro center can lead to a piperidine precursor. For instance, a substituted 4,4-disubstituted piperidine could serve as a starting point, with one substituent being a functionalized chain capable of undergoing an intramolecular cyclization (e.g., Dieckmann condensation or an intramolecular alkylation) to form the five-membered ring.
Cycloaddition Approach: The spirocycle could be disconnected via a formal cycloaddition pathway. For example, a [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile could potentially construct the pyrrolidine (B122466) ring of a related azaspiro system, suggesting that similar strategies could be adapted for the piperidine ring. researchgate.net
A particularly effective strategy involves disconnecting the spirocycle to a known or commercially available intermediate. A common precursor for such systems is a derivative of 4-piperidone (B1582916), such as 1,4-Dioxa-8-azaspiro[4.5]decane (4-piperidone ethylene (B1197577) ketal), which protects the ketone functionality while allowing for modifications at other positions. sigmaaldrich.comchemicalbook.com This approach simplifies the synthesis by starting with a pre-formed heterocyclic core.
Foundational Synthetic Strategies for Azaspiro[4.5]decane Systems
Building upon the retrosynthetic analysis, several foundational strategies have been developed for the synthesis of azaspiro[4.5]decane systems. These methods range from linear multi-step sequences to elegant cyclization reactions.
Multi-step synthesis provides a robust, albeit often lengthy, pathway to complex molecules. ibm.com A common approach for the 8-azaspiro[4.5]decane core begins with a protected 4-piperidone derivative.
A representative multi-step sequence could involve:
Starting Material: The synthesis can commence with 1,4-Dioxa-8-azaspiro[4.5]decane, which serves as a protected form of 4-piperidone. sigmaaldrich.comchemicalbook.com The secondary amine is typically protected with a suitable group (e.g., Boc or Cbz) to prevent side reactions.
Chain Elongation: The carbon framework required for the second ring is introduced. This can be achieved by reacting the N-protected piperidone with reagents to build a side chain at the 4-position, which will ultimately form the cyclopentane ring.
Cyclization: An intramolecular reaction is then employed to form the second ring, creating the spiro-junction.
Functional Group Manipulation: Following the formation of the core spirocycle, functional groups are modified to introduce the desired hydroxymethyl group at the C-2 position.
Deprotection: Finally, the protecting groups on the nitrogen and any other functionalities are removed to yield the spirocyclic amine intermediate.
The development of integrated, continuous manufacturing processes for multi-step syntheses is an area of active research, aiming to improve efficiency and reduce waste. mit.edunih.gov
The formation of the spiro center is the most critical step in the synthesis of these systems. Various cyclization and spirocyclization reactions have been developed to construct these challenging motifs with high efficiency and stereoselectivity. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-C bond formation. Sequences involving a decarboxylative asymmetric allylic alkylation followed by a Heck reaction have been used to prepare optically active spirocycles. nih.gov This type of domino reaction can form multiple carbon-carbon bonds in a single step, offering an efficient route to the spiro scaffold. nih.gov
Cycloaddition Reactions: [3+2] cycloaddition reactions using azomethine ylides are effective for synthesizing spiropyrrolidines and can be adapted for related azaspirocycles. researchgate.net These reactions often proceed with high regio- and stereoselectivity.
Copper-Catalyzed Carboetherification: Enantioselective copper-catalyzed carboetherification of alkenols has been developed for the synthesis of spirocyclic ethers. nih.gov While this method produces oxa-spirocycles, the underlying principles of forming a spiro-junction via catalytic cyclization are relevant.
Radical Cyclizations: Iodocyclization has been shown to be a general and practical approach for synthesizing oxa-spirocycles, demonstrating the utility of radical pathways in forming spirocyclic systems. rsc.org
| Methodology | Key Reagents/Catalyst | Bond(s) Formed | Key Features | Reference |
|---|---|---|---|---|
| Domino Heck Reaction | Pd(OAc)₂/PPh₃ | Multiple C-C bonds | Forms multiple bonds in one pot; high regioselectivity. | nih.gov |
| Asymmetric Allylic Alkylation/Heck | Palladium catalyst, Chiral ligand | C-C bond | Provides optically active spirocycles with a quaternary stereocenter. | nih.gov |
| [3+2] Cycloaddition | Azomethine ylides | C-C and C-N bonds | High regio- and stereoselectivity for spiropyrrolidines. | researchgate.net |
| Copper-Catalyzed Carboetherification | Cu(OTf)₂ | C-C and C-O bonds | Enantioselective route to spirocyclic ethers. | nih.gov |
Synthesizing complex molecules from advanced intermediates can significantly shorten a reaction sequence. In this context, pre-formed spirocyclic amines are valuable building blocks. A key intermediate is 1,4-Dioxa-8-azaspiro[4.5]decane, which is the ethylene ketal of 4-piperidone. sigmaaldrich.comchemicalbook.com This compound is commercially available and serves as a versatile starting point for the synthesis of numerous derivatives.
The synthetic utility of this intermediate lies in the orthogonal reactivity of its functional groups. The secondary amine can be alkylated or acylated, while the protected ketone (the ketal) is stable to many reaction conditions. The ketal can be deprotected under acidic conditions to reveal the ketone, which can then undergo further transformations such as Wittig reactions or reductions to introduce substituents at the 4-position of the piperidine ring, which becomes the spiro atom of the final product. The synthesis and selective protection/deprotection of various spirodiamine scaffolds have been described, highlighting the importance of controlling the reactivity of multiple functional groups within the spirocyclic core. researchgate.net
Derivatization Strategies for the Acetoxymethyl Moiety via Esterification Processes
The final step in the synthesis of this compound is the esterification of the precursor alcohol, (8-Azaspiro[4.5]decan-2-yl)methanol. Esterification is a fundamental reaction in organic chemistry, and several methods can be employed to form the acetate ester. byjus.com
Fischer Esterification: This is a classic method involving the reaction of the alcohol with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive it to completion, water is usually removed as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com
Acylation with Acyl Halides: A more reactive and generally irreversible method involves treating the alcohol with acetyl chloride. This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. libretexts.org
Acylation with Acid Anhydrides: Acetic anhydride is another effective acetylating agent that is less volatile and corrosive than acetyl chloride. wikipedia.org The reaction with the alcohol can be catalyzed by acid or, more commonly, by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in the presence of a stoichiometric base like triethylamine. This method is often high-yielding and proceeds under mild conditions.
The choice of method depends on the substrate's sensitivity to acidic or basic conditions, the desired scale of the reaction, and the required purity of the final product.
| Method | Reagents | Catalyst/Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Alcohol, Acetic Acid | Conc. H₂SO₄, Heat | Inexpensive reagents. | Reversible; requires harsh acidic conditions and heat. | masterorganicchemistry.com, chemguide.co.uk |
| Acylation with Acyl Chloride | Alcohol, Acetyl Chloride | Pyridine or Et₃N | Irreversible, fast, high yield. | Reagent is moisture-sensitive; produces corrosive HCl byproduct. | libretexts.org |
| Acylation with Acid Anhydride | Alcohol, Acetic Anhydride | DMAP, Et₃N | High yield, mild conditions, byproduct (acetic acid) is less corrosive. | Reagent can be less reactive than acyl chloride. | wikipedia.org |
Optimization of Catalytic and Reaction Conditions for Spirocyclic Ester Synthesis
Optimizing reaction conditions is crucial for developing an efficient, scalable, and cost-effective synthesis. For the synthesis of spirocyclic esters like this compound, optimization efforts focus on both the key spirocyclization step and the final esterification.
For the spirocyclization, catalyst selection is paramount. In palladium-catalyzed reactions, the choice of ligand can dramatically influence the yield and enantioselectivity. nih.gov For instance, in asymmetric catalysis, screening different chiral ligands is a standard procedure to achieve high enantiomeric excess (ee). Reaction parameters such as temperature, solvent, and base are also critical. N-heterocyclic carbene (NHC) catalysis has emerged as a powerful method for constructing spirocyclic oxindoles, but achieving high diastereo- and enantioselectivity can be challenging for sterically congested products, requiring careful optimization of the NHC catalyst structure and reaction conditions. chigroup.site
In the final esterification step, optimization aims to maximize conversion while minimizing side reactions and simplifying purification. For Fischer esterification, the choice and amount of acid catalyst, temperature, and efficiency of water removal can be tuned. For acylation with acetic anhydride, the amount of base and nucleophilic catalyst (e.g., DMAP) can be optimized to ensure complete reaction without promoting degradation of the starting material or product. The use of flow chemistry can also offer significant advantages, allowing for precise control over reaction time, temperature, and stoichiometry, which can lead to higher yields and purity. mit.edunih.gov
Ultimately, a thorough optimization study involves a systematic variation of catalysts, reagents, solvents, and temperatures to identify a set of conditions that provides the desired product in high yield and purity, suitable for the intended application.
Application of Acid-Catalyzed and Base-Promoted Conditions
Acid-catalyzed and base-promoted reactions are fundamental in the construction of the 8-azaspiro[4.5]decane core. Intramolecular cyclization is a key strategy, where a suitably functionalized piperidine precursor undergoes ring closure to form the spirocyclic system.
Acid-Catalyzed Cyclization: Lewis and Brønsted acids can facilitate intramolecular cyclization reactions. For instance, the Pictet-Spengler reaction, a classic acid-catalyzed method, can be adapted to form spirocyclic structures. While traditionally used for synthesizing tetrahydroisoquinolines, modifications of this reaction can lead to the formation of spiro-N-heterocycles. Another relevant acid-catalyzed approach is the intramolecular Friedel-Crafts reaction, which can be employed to form a new ring fused at a spiro center. For example, a precursor containing a piperidine ring and a tethered aromatic group can undergo cyclization in the presence of a strong acid to form a spirocyclic ketone, which can then be further functionalized. The reactivity of cannabidiol (B1668261) to undergo intramolecular cyclization under acidic conditions to form isomers of THC highlights the utility of acid catalysis in forming complex cyclic systems. nih.gov
Base-Promoted Cyclization: Base-promoted intramolecular reactions are also pivotal in the synthesis of azaspirocycles. These reactions often involve the formation of a carbanion or a nucleophilic amine that attacks an electrophilic center within the same molecule. A common strategy involves the Dieckmann condensation or Thorpe-Ziegler reaction of a piperidine derivative bearing two ester or cyano groups on a side chain attached to the 4-position. The use of a strong base, such as sodium hydride or lithium diisopropylamide (LDA), promotes the formation of the spirocyclic ketone or enamine, respectively. For instance, 3,3-disubstituted piperidin-2-ones have been synthesized through alkylation followed by intramolecular cyclization using LDA as a base. researchgate.net The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives has been achieved through a Michael addition of pipecolate-derived enolates to nitroalkenes, followed by cyclization, demonstrating a scalable base-promoted approach. researchgate.net
| Reaction Type | Reagents/Conditions | Precursor Type | Product | Ref. |
| Acid-Catalyzed Cyclization | Strong Brønsted or Lewis acids (e.g., TfOH, AlCl₃) | Piperidine with tethered aromatic/alkenyl group | Spirocyclic ketone/alkene | mdpi.com |
| Base-Promoted Cyclization | Strong bases (e.g., NaH, LDA) | Piperidine-4,4-diester/dinitrile | Spirocyclic β-ketoester/α-cyanonitrile | researchgate.net |
| Michael Addition/Cyclization | Base (e.g., LDA) | Pipecolate-derived enolate and nitroalkene | 2,8-diazaspiro[4.5]decan-1-one | researchgate.netnih.gov |
Metal-Mediated Coupling Reactions (e.g., Friedel-Crafts Acylation, Suzuki-Miyaura Cross-Coupling)
Metal-mediated coupling reactions are powerful tools for introducing functional groups onto the 8-azaspiro[4.5]decane skeleton, allowing for the synthesis of a diverse range of analogues.
Friedel-Crafts Acylation: While classic Friedel-Crafts acylation is typically an intermolecular reaction on an aromatic substrate, intramolecular variants can be used to construct spirocyclic ketones. A piperidine precursor with a tethered phenyl group can be acylated to introduce an acyl group, which can then undergo an intramolecular Friedel-Crafts reaction to form the spirocyclic core. More commonly, Friedel-Crafts acylation is used to functionalize an existing aromatic moiety within a more complex azaspirocyclic structure. The regioselectivity of such reactions can sometimes be higher than traditional methods. nih.gov
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds. libretexts.org In the context of 8-azaspiro[4.5]decane synthesis, this reaction can be used to couple a halo-substituted azaspirodecane with a boronic acid or ester, or vice versa. nih.govmdpi.com This allows for the introduction of aryl, heteroaryl, or vinyl groups at specific positions on the spirocyclic framework. For example, a 2-bromo-8-azaspiro[4.5]decane derivative could be coupled with an appropriate boronic acid to introduce a substituent that could then be elaborated to the -CH₂OAc group. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov The synthesis of various aryl- and alkenylpurine derivatives through Suzuki-Miyaura coupling demonstrates the broad applicability of this reaction to heterocyclic systems. researchgate.net
| Coupling Reaction | Key Reagents | Substrate 1 | Substrate 2 | Product Feature | Ref. |
| Friedel-Crafts Acylation (Intramolecular) | Lewis Acid (e.g., AlCl₃) | Piperidine with tethered aromatic ring | N/A (Acyl group on tether) | Spirocyclic ketone | mdpi.com |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid/ester | Halo-azaspirodecane | Aryl/vinyl boronic acid | C-C bond formation | libretexts.orgnih.gov |
Specific Catalytic Systems (e.g., Palladium Acetate with Triphenylphosphine)
The choice of catalyst and ligand is crucial for the success of metal-mediated coupling reactions. The combination of palladium acetate (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) is a widely used and versatile catalytic system for various cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, as well as carbonylation reactions.
This catalytic system is effective for the carbonylation of aryl bromides to produce esters, amides, and other carbonyl compounds. nih.gov In the synthesis of this compound analogues, a palladium acetate/triphenylphosphine system could potentially be used in a carbonylation reaction of a suitable precursor to introduce the acetate functionality. For example, a 2-halomethyl-8-azaspiro[4.5]decane could undergo a palladium-catalyzed carbonylation in the presence of an acetate source. The efficiency of such reactions is often dependent on the specific ligand used, with bidentate phosphine (B1218219) ligands like Xantphos sometimes offering advantages for carbonylation at atmospheric pressure. nih.gov
Furthermore, gold and palladium relay catalysis has been employed for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, showcasing the potential of multi-catalytic systems in constructing complex spirocycles. researchgate.netscilit.com
Stereocontrol and Asymmetric Synthesis in Azaspiro[4.5]decane Chemistry
The control of stereochemistry is a critical aspect in the synthesis of biologically active molecules. For this compound, the stereocenter at the 2-position of the piperidine ring needs to be controlled. Asymmetric synthesis of related azaspirocycles has been achieved through various methods.
One approach involves the use of chiral auxiliaries to direct the formation of a specific stereoisomer. Another powerful strategy is the use of asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other. For example, the synthesis of methyl-substituted 2,8-diazaspiro[4.5]decane ring systems has been developed, with a classical resolution of the product using a tartaric acid derivative to isolate a single enantiomer. nih.gov
In the synthesis of related piperidine derivatives, intramolecular aza-Michael reactions using organocatalysis have been shown to produce enantiomerically enriched N-heterocycles. nih.gov Additionally, enzymatic resolutions can be employed to separate enantiomers of a racemic mixture, offering a green and efficient method for obtaining chiral compounds.
Scalability and Process Chemistry Considerations for Related Spiro Compounds
The transition from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound and its analogues, which are often intermediates for active pharmaceutical ingredients (APIs), developing a scalable and robust process is paramount. tdx.cat
Key considerations for scalability include:
Starting Material Cost and Availability: Utilizing readily available and inexpensive starting materials is crucial for an economically viable process.
Reaction Conditions: Reactions should ideally be run at or near ambient temperature and pressure to minimize energy consumption and the need for specialized equipment.
Reagent and Solvent Selection: The use of toxic or hazardous reagents and solvents should be minimized or replaced with greener alternatives. The process mass intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the greenness of a process. princeton-acs.org
Purification Methods: Chromatographic purifications are often difficult to scale up. Therefore, developing processes that yield products of high purity, which can be isolated by crystallization, is highly desirable.
Continuous Flow Chemistry: For certain reactions, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and scalability.
The development of a scalable synthesis for 2,8-diazaspiro[4.5]decan-1-one derivatives highlights the feasibility of producing these complex scaffolds on a preparatively useful scale. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 8 Azaspiro 4.5 Decan 2 Ylmethyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through one-dimensional and two-dimensional experiments, the connectivity and chemical environment of each atom in 8-Azaspiro[4.5]decan-2-ylmethyl acetate (B1210297) can be mapped.
One-dimensional NMR provides fundamental information about the hydrogen (¹H) and carbon (¹³C) frameworks of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 8-Azaspiro[4.5]decan-2-ylmethyl acetate displays distinct signals corresponding to each unique proton environment. The acetate methyl group protons typically appear as a sharp singlet around δ 2.0 ppm. The protons of the methylene bridge (-CH₂-O-) adjacent to the acetate oxygen are expected to resonate as a multiplet, influenced by the stereochemistry of the spirocyclic system. The protons on the spirocyclic rings would produce a complex series of overlapping multiplets in the aliphatic region (typically δ 1.2-3.0 ppm), reflecting the rigid, non-planar structure of the decane system.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. The carbonyl carbon of the acetate group is characteristically found far downfield, typically in the δ 170-175 ppm region. The spiro carbon, being a quaternary center, would show a distinct signal. The remaining methylene and methine carbons of the spiro[4.5]decane ring system would appear in the aliphatic region of the spectrum.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (δ ppm) | Assignment |
| ~2.0 (s, 3H) | Acetate CH₃ |
| Multiplets (1.2-3.0 ppm) | Spiro[4.5]decane protons |
| Multiplet | -CH₂-O- |
Note: The table presents expected chemical shift ranges. Actual values require experimental data.
To unravel the complex spin systems within the spirocyclic framework, Correlation Spectroscopy (COSY) is employed. A ¹H-¹H COSY experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. This technique is crucial for tracing the proton connectivity throughout the cyclopentane (B165970) and piperidine (B6355638) rings of the 8-azaspiro[4.5]decane core, allowing for the unambiguous assignment of the overlapping multiplet signals observed in the 1D spectrum. Cross-peaks in the COSY spectrum would confirm the neighboring relationships between specific protons, validating the proposed connectivity of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with very high precision. This allows for the unambiguous determination of its elemental composition and molecular formula. For this compound, the molecular formula is C₁₂H₂₁NO₂. HRMS analysis, typically using an electrospray ionization (ESI) source, would measure the mass of the protonated molecule, [M+H]⁺.
| Parameter | Value |
| Molecular Formula | C₁₂H₂₁NO₂ |
| Calculated Exact Mass | 211.1572 |
| Observed [M+H]⁺ | Value would be near 212.1645 |
The experimentally observed mass-to-charge ratio (m/z) would be compared to the calculated value. A mass accuracy within a few parts per million (ppm) provides definitive confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.
X-ray Crystallography for Solid-State Structural Analysis and Spatial Arrangement
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound must be grown. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
This technique would reveal:
Unambiguous Connectivity: Confirming the bonding arrangement of all atoms.
Stereochemistry: Defining the absolute configuration of any chiral centers and the relative stereochemistry of the entire molecule.
Conformation: Detailing the specific chair/boat or envelope conformations of the piperidine and cyclopentane rings in the solid state.
Intermolecular Interactions: Identifying any hydrogen bonding or other non-covalent interactions that dictate the crystal packing.
| Crystallographic Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths & Angles | Precise geometric data for the molecule |
Note: This data is contingent upon the successful growth of a single crystal suitable for X-ray diffraction analysis.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature would be a strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹ . Another key indicator of the ester functionality is the C-O stretching vibration, which would produce a strong band in the 1000-1300 cm⁻¹ region. The presence of the spirocyclic amine can be identified by N-H stretching (if it is a secondary amine salt) or C-N stretching vibrations. The aliphatic C-H bonds of the decane ring and methyl groups would give rise to stretching and bending vibrations in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ , respectively.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2850-3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1735-1750 | C=O Stretch | Ester (Acetate) |
| 1350-1480 | C-H Bend | Aliphatic |
| 1000-1300 | C-O Stretch | Ester |
Chromatographic Techniques for Purity Assessment and Isolation Method Development
Chromatographic techniques are essential for both purifying the synthesized compound and assessing its final purity.
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. A single spot on a TLC plate under various solvent conditions is an initial indicator of purity.
Column Chromatography: This is the primary method for the purification of this compound from reaction byproducts and starting materials. Silica gel is a common stationary phase, and the mobile phase would typically be a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), optimized to achieve good separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a pure sample of this compound would elute as a single, sharp peak. Integration of the peak area allows for a quantitative assessment of purity, often exceeding 95-99%.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography coupled with a mass spectrometer (GC-MS) can also be used for purity analysis and to confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Methodologies
No specific HPLC methods for the analysis of this compound are available in the public domain.
Column Chromatography for Purification
No specific column chromatography methods for the purification of this compound are available in the public domain.
Computational Chemistry and Molecular Modeling Studies of 8 Azaspiro 4.5 Decan 2 Ylmethyl Acetate
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 8-Azaspiro[4.5]decan-2-ylmethyl acetate (B1210297). These methods, particularly Density Functional Theory (DFT), provide insights into molecular geometry, electronic stability, and reactivity descriptors. For spirocyclic systems, DFT calculations, often using functionals like M06-2X with a suitable basis set such as 6-311G(d,p), can accurately compute thermochemistry and reaction kinetics. beilstein-archives.org
Such calculations for 8-Azaspiro[4.5]decan-2-ylmethyl acetate would typically begin with geometry optimization to find the lowest energy conformation. From the optimized structure, a variety of electronic properties can be determined. These properties help in understanding the molecule's behavior in chemical reactions.
Key electronic properties and reactivity descriptors that can be calculated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and are useful for predicting intermolecular interactions.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies, providing a quantitative measure of reactivity.
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Reflects chemical stability and low reactivity |
| Dipole Moment | 2.1 D | Indicates polarity of the molecule |
Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be employed to hypothesize its interaction with potential biological targets. This is particularly relevant for derivatives of the 8-azaspiro[4.5]decane scaffold, which have been investigated for their affinity towards various receptors, including sigma receptors. nih.govnih.govnih.gov
The process involves preparing the 3D structure of the ligand (this compound) and the receptor's binding site. The ligand is then placed in the binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose. For instance, studies on spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives used docking to evaluate binding to targets like SARS-CoV-2 main protease and human mast cell tryptase. mdpi.com
Key insights from molecular docking include:
Binding Affinity: A numerical score that estimates the strength of the ligand-receptor interaction.
Binding Mode: The specific orientation and conformation of the ligand within the receptor's active site.
Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds.
| Target Protein (Example) | Docking Score (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |
| Sigma-1 Receptor | -8.2 | Tyr103, Glu172, Trp164 |
| M2 Muscarinic Receptor | -7.5 | Asp103, Tyr104, Trp422 |
| Dopamine D2 Receptor | -7.9 | Asp114, Ser193, Phe389 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Assessment
Molecular dynamics simulations are used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and the stability of its interactions with a biological target. researchgate.net These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system.
When applied to a ligand-receptor complex identified through docking, MD simulations can assess the stability of the predicted binding pose. nih.govresearchgate.net Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of intermolecular hydrogen bonds are monitored throughout the simulation to evaluate stability. nih.gov
Key parameters analyzed in MD simulations:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the ligand in the binding pocket.
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual residues, highlighting flexible regions of the protein and ligand.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, indicating the stability of key interactions.
| Simulation Parameter | Result (Illustrative) | Interpretation |
| RMSD of Ligand | Stable at ~2.5 Å after 10 ns | The ligand remains stably bound in the active site. |
| RMSF of Protein Residues | Peaks at loop regions | Indicates flexibility in loops, while the core remains stable. |
| Hydrogen Bonds | Maintained with key residues >80% of simulation time | Strong and stable hydrogen bonding interactions. |
In Silico Prediction of Potential Biological Targets
In silico target prediction methods utilize the chemical structure of a compound to predict its potential biological targets. These approaches can be ligand-based or structure-based. Ligand-based methods compare the query molecule to databases of compounds with known biological activities, using similarity searching or machine learning models. mdpi.com For this compound, these methods could identify potential targets by comparing its structural features to those of known bioactive molecules. The spiro-piperidine scaffold is a common motif in compounds targeting various receptors and enzymes. nih.govnih.govresearchgate.net
Structure-based methods, such as inverse docking, involve docking the compound against a large library of protein structures to identify potential binding partners. These predictions can then be prioritized for experimental validation. Web servers and software platforms are available that integrate multiple target prediction algorithms. frontiersin.org
Examples of potential predicted targets for a spiro-piperidine scaffold:
G-protein coupled receptors (GPCRs)
Ion channels
Enzymes such as kinases and proteases
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity based on calculated molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature. The goal is to create a predictive model that can guide the design of new, more potent compounds. QSAR models have been successfully applied to derivatives of related scaffolds like 1,4-dioxa-8-azaspiro[4.5]decane. mdpi.com
A typical QSAR study involves:
Data Set Preparation: A series of compounds with measured biological activity is collected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
An illustrative QSAR equation might look like: pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (presence of H-bond donor) + c
This equation would suggest that biological activity (pIC50) increases with lipophilicity (LogP) and the presence of a hydrogen bond donor, while it decreases with increasing topological polar surface area (TPSA).
Structure Activity Relationship Sar Investigations of 8 Azaspiro 4.5 Decan 2 Ylmethyl Acetate Analogues
Design Principles for Systematic Structural Modifications of the 8-Azaspiro[4.5]decane Scaffold
The 8-azaspiro[4.5]decane core is a versatile scaffold in drug design, offering a rigid three-dimensional structure that can be strategically modified to optimize pharmacological properties. A key design principle involves the bioisosteric replacement of the piperidine (B6355638) ring within this scaffold, which has been shown to enhance metabolic stability against oxidative enzymes. univ.kiev.ua The spirocyclic nature of the framework provides a unique conformational rigidity that can lead to improved binding affinity and selectivity for various biological targets.
Systematic modifications often focus on several key areas:
The Piperidine Nitrogen: The nitrogen atom at the 8-position is a common site for substitution, allowing for the introduction of various functional groups to modulate basicity, polarity, and to introduce specific interactions with the target.
Substituents on the Rings: The carbon atoms of both the cyclopentane (B165970) and piperidine rings can be substituted to probe the steric and electronic requirements of the binding site.
These design principles guide the synthesis of libraries of analogues to systematically explore the chemical space around the 8-azaspiro[4.5]decane scaffold and to identify key structural features that govern biological activity.
Impact of Spirocyclic Ring Substitutions on Preclinical Biological Profiles
Substitutions on the spirocyclic rings of 8-azaspiro[4.5]decane analogues have a profound impact on their preclinical biological profiles. For instance, in a series of 1-oxa-8-azaspiro[4.5]decanes developed as M1 muscarinic agonists, systematic modifications of the tetrahydrofuran (B95107) ring (a variation of the cyclopentane ring) led to compounds with preferential affinity for M1 receptors over M2 receptors. nih.gov
Elucidation of Acetoxymethyl Group Modifications on Activity Modulation
The acetoxymethyl group at the 2-position of the piperidine ring is a critical determinant of the molecule's properties. This functional group can influence polarity, hydrogen bonding capacity, and solubility. While direct modification studies on the acetoxymethyl group of the title compound are scarce, insights can be drawn from related structures. For example, in analogues of methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate, the presence of a hydroxyl group (resulting from the hydrolysis of the acetate) increases polarity and alters reactivity.
The ester functionality of the acetoxymethyl group is susceptible to hydrolysis by esterases in vivo, which could lead to a metabolite with a primary alcohol. This potential metabolic transformation is an important consideration in drug design, as the metabolite may have a different biological profile than the parent compound. Modifications of the acetate (B1210297) moiety, such as replacing it with more stable esters or other functional groups, could be a strategy to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Stereochemical Influence on Structure-Activity Relationships in Azaspiro[4.5]decane Derivatives
Stereochemistry plays a pivotal role in the SAR of azaspiro[4.5]decane derivatives. The spirocyclic nature of the scaffold and the presence of chiral centers can lead to stereoisomers with distinct biological activities. For example, in the case of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the M1 agonist activity was found to reside preferentially in the (-)-isomer, which was determined to have an S absolute configuration. nih.gov
This demonstrates that the three-dimensional arrangement of substituents is critical for optimal interaction with the target receptor. The eudismic ratio, which is the ratio of the potencies of the enantiomers, can be low in some cases, but significant differences in agonist activity can still be observed. nih.gov Therefore, the stereoselective synthesis and evaluation of individual stereoisomers of 8-azaspiro[4.5]decan-2-ylmethyl acetate would be essential to fully characterize its pharmacological profile and to identify the most active and selective isomer.
Comparative SAR Analysis with Diverse Spiroheterocyclic Frameworks (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane, oxazolidinone derivatives, 2-oxa-6-azaspiro[3.3]heptane)
A comparative analysis of the SAR of 8-azaspiro[4.5]decane derivatives with other spiroheterocyclic frameworks provides valuable context for understanding the unique contributions of the 8-azaspiro[4.5]decane scaffold.
8-phenyl-1,3-diazaspiro[4.5]decane: This framework introduces a hydantoin (B18101) ring fused to the spiro-carbon. The synthesis of N-1 monosubstituted derivatives of this scaffold has been a focus due to their pharmacological interest. mdpi.comresearchgate.net Compared to the 8-azaspiro[4.5]decane core, the 1,3-diazaspiro[4.5]decane-2,4-dione moiety introduces additional hydrogen bond donors and acceptors, which can lead to different binding modes and target profiles.
Oxazolidinone derivatives: Spirocyclic oxazolidinones represent another class of compounds with significant biological activity. The oxazolidinone ring offers a different set of electronic and steric properties compared to the piperidine ring in the 8-azaspiro[4.5]decane scaffold.
2-oxa-6-azaspiro[3.3]heptane: This smaller spirocyclic system has been proposed as a bioisostere of morpholine (B109124) and is noted for its improved hydrophilicity, aqueous solubility, and metabolic stability. researchgate.net In comparison to the larger 8-azaspiro[4.5]decane framework, the 2-oxa-6-azaspiro[3.3]heptane scaffold offers a more compact structure, which could be advantageous for fitting into smaller binding pockets.
Synthetic Chemistry and Preclinical Biological Evaluation of Novel 8 Azaspiro 4.5 Decane Based Compounds
Rational Design of Next-Generation 8-Azaspiro[4.5]decane Derivatives
The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize therapeutic efficacy while minimizing off-target effects. In the context of 8-azaspiro[4.5]decane derivatives, research has focused on modifying the core structure to enhance affinity for specific biological targets and improve pharmacological profiles.
One prominent area of investigation involves the design of 1-oxa-8-azaspiro[4.5]decane derivatives as selective ligands for sigma-1 (σ1) receptors. nih.gov Researchers have synthesized and evaluated a series of these compounds, achieving nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors. nih.govresearchgate.net This work demonstrates that strategic structural modifications, such as replacing larger aromatic moieties with smaller, less lipophilic groups like 1,3-dioxane (B1201747) or tetrahydrofuran (B95107), can preserve high receptor affinity. researchgate.net
Another rational design strategy aims to reduce potential toxicity. For instance, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which contain a conjugated dienone fragment, were synthesized. nih.gov Recognizing that such Michael acceptors can react non-specifically with biological nucleophiles, leading to adverse effects, subsequent design efforts focused on eliminating the reactive α,β-unsaturated bond to lower this reactivity.
Synthesis and Profiling of Spiro-Oxazolidinone, Spiro-Thiazolidine, and Tetraazaspiro Analogues
To explore the chemical space around the 8-azaspiro[4.5]decane core, various heterocyclic rings have been incorporated at the spirocyclic center, leading to novel analogues with distinct biological properties.
Spiro-Oxazolidinone Analogues: The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has been achieved through a multi-step process starting from 4-aminophenol (B1666318) and α-glycolic or lactic acid. nih.govnih.gov A key step in this synthesis is a novel metal-catalyzed oxidative cyclization. nih.govnih.gov Biological evaluation of these compounds revealed that many derivatives exhibit moderate to potent antitumor activity against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers. nih.govdocumentsdelivered.com
Spiro-Thiazolidine Analogues: Spiro-thiazolidine derivatives of the 1-thia-4-azaspiro[4.5]decane type have been efficiently synthesized via a one-pot, three-component reaction. mdpi.com This method involves the condensation of a ketone (e.g., cyclohexanone), an aromatic amine, and mercaptoacetic acid. mdpi.com This approach is characteristic of green chemistry principles, offering high yields and ease of work-up. rsc.org Subsequent derivatization and biological screening have identified compounds with significant antiproliferative activity against several cancer cell lines. mdpi.comresearchgate.net For example, certain 4-((quinolin-4-yl)amino)-thia-azaspiro alkanones have been identified as potent dual inhibitors of EGFR and BRAFV600E, critical targets in cancer therapy. mdpi.comnih.gov
Tetraazaspiro and Diazaspiro Analogues: While direct tetraazaspiro[4.5]decane examples are less common, the synthesis of related diazaspiro systems highlights the versatility of this scaffold. For example, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a spiro-hydantoin, has been prepared through a facile and cost-effective three-step synthesis. mdpi.comproquest.com Hydantoin (B18101) derivatives are a well-established class of compounds with a wide range of therapeutic applications, including anticonvulsant and anticancer activities. mdpi.com Furthermore, 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential chitin (B13524) synthase inhibitors with antifungal properties. nih.gov
| Compound Class | Specific Derivative Example | Biological Target/Activity | Potency (IC50/Ki) | Reference |
|---|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | Series of 7 ligands | σ1 Receptor Affinity (Ki) | 0.47 - 12.1 nM | nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Compound 11h | Anticancer (MDA-MB-231) | 0.08 µM | nih.gov |
| 1-Thia-4-azaspiro[4.5]decane | Compound 7b | Dual EGFR/BRAFV600E Inhibition | 78 nM (EGFR), 96 nM (BRAFV600E) | mdpi.com |
| 2,8-Diazaspiro[4.5]decan-1-one | Compound 4d | Antifungal (C. albicans) | 0.04 mmol/L (MIC) | nih.gov |
Exploration of Polypharmacological Profiles through Hybrid Scaffold Design
Polypharmacology, the concept that drugs can modulate multiple targets, is increasingly recognized as a valuable approach for treating complex diseases. nih.gov The development of hybrid molecules, which combine distinct pharmacophores into a single chemical entity, is a key strategy in this field. nih.govmdpi.com The rigid, three-dimensional nature of the 8-azaspiro[4.5]decane scaffold makes it an ideal platform for creating such hybrid structures. ontosight.ai
The design of these molecules involves linking the azaspiro core to other biologically relevant moieties to create compounds with multi-target activity. This approach has been explored in the development of novel antibacterial and antitubercular agents, where the morpholine (B109124) ring of the antibiotic linezolid (B1675486) was replaced with a bioisosteric 2-oxa-6-azaspiro[3.3]heptane moiety. nih.gov Similarly, spirocyclic structures have been combined with hydroxamic acid moieties to create potent histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov The goal of this strategy is to generate synergistic effects or to address multiple pathological pathways simultaneously, potentially leading to improved therapeutic outcomes and reduced drug resistance. mdpi.com
Development of Advanced Synthetic Methodologies for Library Generation
The efficient synthesis of diverse compound libraries is crucial for the discovery of new therapeutic agents. For the 8-azaspiro[4.5]decane class, synthetic methodologies have evolved to enable rapid access to a wide range of derivatives.
Advanced, one-pot multi-component reactions (MCRs) are particularly valuable for library generation. rsc.org The synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones is a prime example, where three starting materials react in a single step to form the complex spirocyclic product. mdpi.comresearchgate.net This approach is highly efficient and aligns with the principles of green chemistry. rsc.org
Domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, have also been employed. A palladium-catalyzed domino reaction has been developed to synthesize diazaspiro[4.5]decane scaffolds with exocyclic double bonds from simple starting materials, forming three new carbon-carbon bonds in one operation. rsc.orgrsc.org Additionally, relay catalysis, using multiple catalysts like gold and palladium, has enabled the diastereoselective synthesis of complex 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net These sophisticated synthetic strategies are instrumental in generating the molecular diversity needed for modern drug discovery programs. researchgate.net
Future Research Trajectories for 8 Azaspiro 4.5 Decan 2 Ylmethyl Acetate Chemistry
Integration of Artificial Intelligence and Machine Learning in Compound Design
Future research will likely focus on several key areas:
Generative Models for Novel Scaffolds: AI-based generative models can design new spirocyclic scaffolds by learning the underlying rules of chemical structure and bonding from large databases. springernature.com These models can propose novel derivatives of the 8-Azaspiro[4.5]decane core that are synthetically feasible and possess optimized activity profiles.
Automated Synthesis Planning: AI is also being applied to retrosynthesis, helping chemists devise the most efficient and practical synthetic routes. researchgate.net This technology can facilitate the synthesis of complex spirocycles by identifying optimal reaction pathways and conditions, overcoming a significant bottleneck in their development. tandfonline.comresearchgate.net
Table 1: Applications of AI/ML in Spirocyclic Compound Design
| AI/ML Technique | Application in Compound Design | Potential Impact on 8-Azaspiro[4.5]decane Research |
| Deep Neural Networks (DNNs) | Predicting bioactivity, toxicity, and ADME properties. nih.gov | Rapidly screen virtual libraries of derivatives for promising candidates. |
| Generative Adversarial Networks (GANs) | Designing novel molecules with specific desired characteristics. | Create entirely new spirocyclic structures with enhanced therapeutic potential. |
| Recurrent Neural Networks (RNNs) | Generating valid chemical structures represented as SMILES strings. | Explore diverse chemical space around the core 8-Azaspiro[4.5]decane scaffold. |
| Automated Retrosynthesis Tools | Predicting multi-step synthetic pathways for complex molecules. researchgate.net | Accelerate the synthesis of novel and complex analogues. |
Exploration of Novel Therapeutic Applications for Spirocyclic Scaffolds
The spirocyclic scaffold is a privileged structure in medicinal chemistry due to its ability to impart conformational rigidity and improved pharmacokinetic properties. tandfonline.comresearchgate.net While the specific applications of 8-Azaspiro[4.5]decan-2-ylmethyl acetate (B1210297) are not broadly documented, the broader class of spirocyclic compounds has shown promise in a variety of therapeutic areas. nih.govbohrium.com
Future research will likely expand the therapeutic investigation of spirocyclic systems into new domains:
Neurological Disorders: The rigid three-dimensional nature of spirocycles makes them ideal candidates for targeting complex receptors and enzymes in the central nervous system. Research on spirocyclic compounds has shown potential in addressing various neurological diseases. nih.govtandfonline.com
Oncology: Spirocyclic compounds are being actively investigated for their anticancer properties. mdpi.comresearchgate.net The unique geometry of these molecules can lead to high-affinity interactions with cancer-related targets. Future work could involve screening derivatives of 8-Azaspiro[4.5]decan-2-ylmethyl acetate against various cancer cell lines and targets.
Infectious Diseases: The need for new antimicrobial and antiviral agents is urgent. Spirocyclic scaffolds offer a path to novel mechanisms of action that can overcome existing drug resistance. tandfonline.comresearchgate.net
Metabolic Diseases: Compounds featuring spirocyclic systems have been developed for treating conditions like diabetes. tandfonline.com This suggests that analogues of this compound could be explored for their potential to modulate metabolic pathways.
Table 2: Emerging Therapeutic Areas for Spirocyclic Compounds
| Therapeutic Area | Rationale for Spirocyclic Scaffold | Example Research Focus |
| Neurological Diseases | Ability to cross the blood-brain barrier and provide precise 3D orientation for target binding. nih.govtandfonline.com | Development of agonists/antagonists for neurotransmitter receptors. |
| Cancer | Unique structures can inhibit protein-protein interactions or bind to enzyme active sites with high specificity. researchgate.netmdpi.com | Targeting oncogenic proteins and signaling pathways. |
| Infectious Diseases | Novel structures may evade existing resistance mechanisms of bacteria and viruses. tandfonline.com | Inhibition of essential microbial enzymes. |
| Metabolic Diseases | Favorable pharmacokinetic properties and ability to modulate enzyme function. tandfonline.com | Development of inhibitors for enzymes involved in metabolic pathways. |
Advancements in in vitro and ex vivo Models for Mechanistic Elucidation
Understanding the mechanism of action of a compound is crucial for its development. Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of a living organism. The future of mechanistic studies for compounds like this compound lies in the adoption of more physiologically relevant advanced in vitro and ex vivo models. mdpi.com
Key advancements include:
3D Cell Cultures and Organoids: Three-dimensional models such as spheroids and organoids better mimic the cellular microenvironment of tissues and organs. mdpi.com These systems can provide more accurate insights into a compound's efficacy, metabolism, and potential toxicity compared to 2D cultures.
Organs-on-a-Chip (OOCs): Microphysiological systems, also known as organs-on-a-chip, are microfluidic devices that contain living cells in a continuously perfused environment, simulating the function of human organs. mdpi.com These models can be used to study the effects of spirocyclic compounds on individual organs or even interconnected organ systems, providing valuable data on pharmacokinetics and pharmacodynamics. nih.gov
High-Throughput Screening (HTS): The integration of these advanced models into high-throughput screening platforms allows for the rapid testing of many compounds. mdpi.com This enables a more efficient evaluation of libraries of 8-Azaspiro[4.5]decane derivatives to identify lead candidates.
Sustainable Synthesis and Biocatalytic Approaches in Spiro Chemistry
The chemical complexity of spirocyclic compounds often necessitates multi-step synthetic routes that can be inefficient and generate significant waste. nih.govresearchgate.net A major future trajectory in spiro chemistry is the development of sustainable and green synthetic methods.
Promising approaches include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. This has been successfully applied to the synthesis of spiro compounds. mdpi.comnih.gov
Catalysis: The use of novel catalysts, including ionic liquids and organocatalysts, can promote efficient and selective spirocyclization reactions under milder conditions. mdpi.comrsc.org These methods often reduce the need for hazardous reagents and solvents.
Biocatalysis: Employing enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. Future research will explore the use of engineered enzymes to catalyze key steps in the synthesis of this compound and its analogues, leading to more sustainable manufacturing processes.
Multicomponent Domino Reactions: Designing synthetic routes where multiple bonds are formed in a single operation (domino or cascade reactions) improves atom economy and reduces the number of purification steps, aligning with the principles of green chemistry. researchgate.netnih.gov
Table 3: Comparison of Synthetic Approaches for Spiro Compounds
| Synthetic Method | Description | Advantages for Spiro Chemistry |
| Conventional Synthesis | Traditional multi-step batch processes. | Well-established and understood. |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. mdpi.com | Faster reaction times, higher yields, improved purity. |
| Organocatalysis | Uses small organic molecules as catalysts. rsc.org | Avoids toxic heavy metals, often milder reaction conditions. |
| Biocatalysis | Uses enzymes to catalyze reactions. | High stereoselectivity, biodegradable catalyst, aqueous reaction conditions. |
| Domino Reactions | Multiple bond-forming transformations in one pot. researchgate.net | Increased efficiency, reduced waste and purification steps. |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 8-Azaspiro[4.5]decan-2-ylmethyl acetate, and what are their key reaction conditions?
- Answer : Two primary synthesis routes are documented:
- Route 1 : Reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by hydrochloric acid addition to form the spirocyclic backbone, with subsequent acetylation .
- Route 2 : Use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials, optimized for large-scale synthesis .
- Key conditions include controlled temperature (60–80°C), inert atmosphere (N₂), and catalysts like triethylamine for acetylation. Purity is validated via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Answer :
- NMR (¹H/¹³C) : Resolves spirocyclic stereochemistry and methyl acetate substitution patterns .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 235.71 for the parent ion) .
- HPLC-PDA : Assesses purity (>95%) and detects impurities from incomplete acetylation or side reactions .
Q. How should stability and storage conditions be managed for this compound?
- Answer : Store at 2–8°C in airtight, light-protected containers. Stability studies indicate degradation <2% over 12 months under these conditions. Avoid aqueous solvents to prevent hydrolysis of the acetate group .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Answer :
- Design of Experiments (DOE) : Systematically vary reaction time, temperature, and catalyst concentration to identify optimal conditions .
- Flow Chemistry : Implement continuous flow reactors for improved heat/mass transfer in industrial-scale syntheses .
- Kinetic Studies : Monitor intermediates via in-situ FTIR to minimize side products (e.g., over-acetylation) .
Q. How should conflicting data on the biological activity of structurally similar spiro compounds be reconciled?
- Answer :
- Systematic Comparison : Use analogs like 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride (IC₅₀ = 20 µM in MCF-7 cells) as reference points .
- Validation Assays : Replicate studies under standardized conditions (e.g., cell line passage number, solvent controls) to isolate structural determinants of activity .
- Meta-Analysis : Cross-reference PubChem bioactivity data with in-house results to identify outliers .
Q. What strategies are recommended for analyzing the stereochemical outcomes in derivatives of this compound?
- Answer :
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- X-ray Crystallography : Determine absolute configuration of crystalline derivatives (e.g., spirocyclic intermediates) .
- Dynamic NMR : Probe ring-flipping dynamics in the spirocyclic core to assess conformational stability .
Q. What methodologies are suitable for studying the compound’s interactions with biological targets?
- Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., KD values for neurotransmitter transporters) .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability .
- Metabolite Profiling : Use LC-MS to identify in vitro hydrolysis products (e.g., free spirocyclic alcohol) .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity values across studies?
- Answer :
- Source Validation : Confirm compound purity and storage history (e.g., degradation products may skew results) .
- Cell Line Authentication : Use STR profiling to rule out cross-contamination .
- Dose-Response Curves : Compare Hill slopes to assess mechanistic consistency (e.g., non-linear vs. linear trends) .
Tables for Comparative Analysis
Table 1 : Biological Activity of Structurally Related Spiro Compounds
| Compound | Biological Activity | Model System | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane derivative | Cytotoxic | MCF-7 cells | 20 | |
| 2-Oxa-7-azaspiro[4.4]nonane | Antimicrobial | E. coli | 156.3 | |
| This compound | Neuroprotective (predicted) | Neuronal cells | N/A |
Table 2 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | +15% yield |
| Catalyst (Et₃N) | 1.2 equiv | +20% yield |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
